

Spectroscopic Characterization of TAN 420C (Dihydroherbimycin C): A Technical Guide

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Compound of Interest

Compound Name: TAN 420C

Cat. No.: B12373674

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Introduction

TAN 420C, also known as Dihydroherbimycin C, is an antibiotic belonging to the ansamycin family of natural products. Isolated from *Streptomyces hygroscopicus*, it is a derivative of Herbimycin C and has demonstrated notable biological activities, including antitumor properties. This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **TAN 420C**, along with the detailed experimental protocols used to obtain this data. The information presented is crucial for researchers involved in the identification, synthesis, and further development of this and related compounds.

Chemical Structure and Properties

- Systematic Name: (4E,6E,8S,9S,10E,12S,13R,14S,16R)-9,13-dihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-2-aza-1(1,3)-benzenacycloheptadecaphane-4,6,10-triene-3,20,22-trione
- Synonyms: Dihydroherbimycin C
- CAS Number: 91700-91-3
- Molecular Formula: C₂₉H₄₂N₂O₉
- Molecular Weight: 562.66 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of **TAN 420C**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	

Table 3: Mass Spectrometry Data

m/z	Fragmentation
Data not available in search results	

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Table 5: UV-Vis Spectroscopy Data

λ_{max} (nm)	Solvent
Data not available in search results	

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility and data comparison. The following sections outline the methodologies typically employed for the characterization of compounds like **TAN 420C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

- A few milligrams of the purified **TAN 420C** sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity, and integration of all hydrogen atoms in the molecule.
- ¹³C NMR: Carbon-13 NMR spectra are recorded to determine the number and chemical shifts of all carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are often necessary to establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-resolution mass spectrometers such as ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap are commonly used.

Sample Preparation:

- A dilute solution of **TAN 420C** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).

Data Acquisition:

- Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ($[M+H]^+$, $[M+Na]^+$, etc.).
- Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern, which provides structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Thin Film: A small amount of the sample is dissolved in a volatile solvent and deposited on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
- KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet.

Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly in conjugated systems.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

- A dilute solution of **TAN 420C** is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
- The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1-1 AU).

Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) to determine the wavelength(s) of maximum absorbance (λ_{max}).

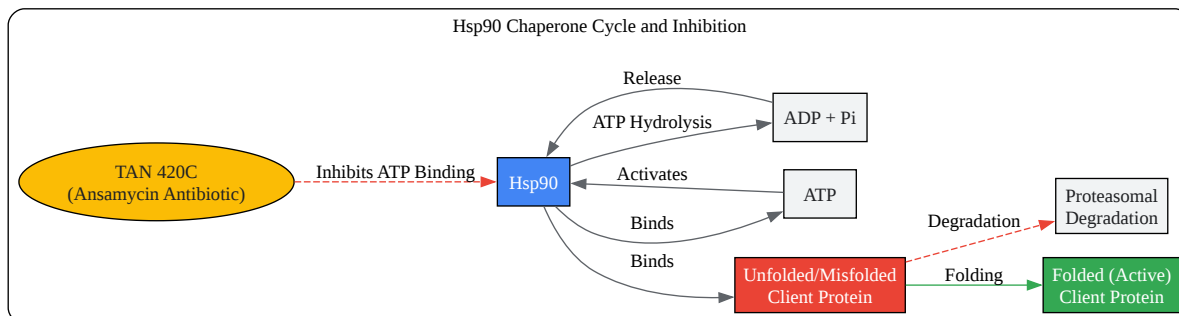
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the study of **TAN 420C**.



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Workflow for the isolation and characterization of **TAN 420C**.



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Proposed mechanism of action for ansamycin antibiotics like **TAN 420C**.

Conclusion

The comprehensive spectroscopic characterization of **TAN 420C** is fundamental to its development as a potential therapeutic agent. The data and protocols outlined in this guide provide a framework for researchers to accurately identify and study this compound. Further investigations to obtain and publish high-resolution spectra will be invaluable to the scientific community.

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